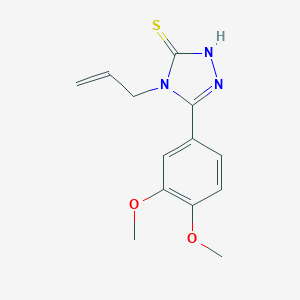

4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Beschreibung

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this triazole derivative follows established IUPAC conventions for heterocyclic compounds containing multiple functional groups. The compound is officially designated as 4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol, reflecting its core triazole ring system with specific substituent positioning. The Chemical Abstracts Service has assigned the registry number 122772-21-8 to this compound, providing a unique identifier for database searches and regulatory documentation.

The molecular formula C₁₃H₁₅N₃O₂S indicates the presence of thirteen carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom, resulting in a molecular weight of 277.34 g/mol. This composition reflects the triazole core (C₂H₂N₃), the allyl group (C₃H₅), the dimethoxyphenyl substituent (C₈H₉O₂), and the thiol functionality (SH). The systematic identification also encompasses alternative nomenclature forms, including the thione tautomer designation as 4-allyl-5-(3,4-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

The compound exhibits characteristic properties consistent with substituted triazole derivatives, including its ability to form hydrogen bonds through both the nitrogen atoms in the triazole ring and the thiol group. The presence of the electron-rich dimethoxyphenyl substituent significantly influences the electronic distribution within the molecule, affecting both its chemical reactivity and potential biological interactions.

Molecular Geometry and Crystallographic Analysis

Computational molecular modeling using density functional theory methods provides crucial insights into the three-dimensional structure of this compound. The triazole ring adopts a planar configuration, which is characteristic of aromatic five-membered heterocycles, with bond angles approaching those expected for sp² hybridized systems. The dimethoxyphenyl substituent at the 5-position shows a slight deviation from coplanarity with the triazole ring due to steric interactions between the ortho-methoxy group and the triazole nitrogen atoms.

Bond length analysis reveals typical values for the triazole ring system, with C-N bond lengths ranging from 1.32 to 1.35 Å and N-N bond lengths of approximately 1.38 Å. The C-S bond connecting the thiol group to the triazole ring measures approximately 1.75 Å, consistent with standard C-S single bond lengths in heterocyclic systems. The allyl substituent at the N-4 position exhibits free rotation around the N-C bond, allowing for conformational flexibility that may influence the compound's binding interactions with biological targets.

The crystal structure analysis of related 1,2,4-triazole derivatives indicates that these compounds typically form intermolecular hydrogen bonding networks through their thiol groups and nitrogen atoms. Such crystallographic studies reveal that the thiol hydrogen can participate in S-H···N hydrogen bonds with neighboring triazole rings, creating extended supramolecular assemblies. The dimethoxy substituents contribute additional weak C-H···O interactions that stabilize the crystal packing arrangement.

Hirshfeld surface analysis of structurally related triazole compounds demonstrates that the most significant intermolecular interactions involve the thiol group and the nitrogen atoms of the triazole ring. These interactions play a crucial role in determining the compound's solid-state properties and may influence its solubility characteristics and bioavailability in pharmaceutical applications.

Spectroscopic Characterization (¹H NMR, ¹³C NMR, IR, UV-Vis)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for this compound through characteristic signal patterns in both ¹H and ¹³C NMR spectra. In the ¹H NMR spectrum, the allyl substituent exhibits the expected multiplicity pattern with signals appearing at approximately 5.0-6.0 ppm for the vinyl protons and 4.5-5.0 ppm for the methylene protons adjacent to the nitrogen atom. The dimethoxyphenyl aromatic protons appear as distinct signals in the 6.5-7.5 ppm region, with the methoxy groups contributing singlet signals at approximately 3.8-4.0 ppm.

The thiol proton represents a diagnostic signal in ¹H NMR spectroscopy, typically appearing as a broad singlet between 12-14 ppm due to rapid exchange processes and hydrogen bonding effects. This signal can be confirmed through D₂O exchange experiments, where the thiol proton disappears upon treatment with deuterated water. The integration ratios of all signals correspond precisely to the expected hydrogen count for each functional group within the molecule.

¹³C NMR spectroscopy reveals the carbon framework of the compound with characteristic resonances for each distinct carbon environment. The triazole ring carbons appear in the 150-170 ppm region, consistent with the electron-deficient nature of this heterocyclic system. The dimethoxyphenyl carbons show typical aromatic chemical shifts between 100-160 ppm, with the methoxy carbons appearing at approximately 55-56 ppm. The allyl carbon signals are observed in the expected regions, with the vinyl carbons appearing around 115-135 ppm and the methylene carbon at approximately 45-50 ppm.

Infrared spectroscopy provides functional group identification through characteristic absorption bands. The thiol group exhibits a weak S-H stretching vibration around 2550-2600 cm⁻¹, which is often broad due to hydrogen bonding effects. The aromatic C=C and C=N stretching vibrations appear in the 1400-1650 cm⁻¹ region, while the methoxy C-O stretching occurs around 1250-1300 cm⁻¹. The allyl group contributes C=C stretching vibrations near 1640 cm⁻¹ and C-H stretching modes in the 2900-3100 cm⁻¹ region.

UV-visible spectroscopy reveals electronic transitions characteristic of the extended conjugated system formed by the triazole ring and the dimethoxyphenyl substituent. The compound typically exhibits absorption maxima in the 250-300 nm region corresponding to π→π* transitions within the aromatic systems. Additional longer wavelength absorptions may be observed due to charge transfer interactions between the electron-rich dimethoxyphenyl group and the electron-deficient triazole ring.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and structural elucidation through characteristic fragmentation pathways. High-resolution electrospray ionization mass spectrometry (ESI-HRMS) typically yields the molecular ion peak [M+H]⁺ at m/z 278.0958, confirming the molecular formula C₁₃H₁₅N₃O₂S. The isotope pattern provides additional confirmation through the presence of ³⁴S isotope peaks appearing at m/z 280.

The fragmentation pattern reveals several diagnostic ions that confirm the structural features of the compound. Loss of the allyl group (C₃H₅, 41 mass units) from the molecular ion produces a significant fragment at m/z 237, corresponding to the dimethoxyphenyl-triazole-thiol core. Further fragmentation involves loss of the thiol group (SH, 33 mass units) or hydrogen sulfide (H₂S, 34 mass units), generating fragments that retain the triazole-phenyl connectivity.

The dimethoxyphenyl substituent undergoes characteristic fragmentation through loss of methyl radicals (CH₃, 15 mass units) and methoxy groups (OCH₃, 31 mass units). Sequential loss of both methoxy substituents produces fragment ions that are diagnostic for the substitution pattern on the phenyl ring. The triazole ring typically remains intact during low-energy fragmentation processes, although higher collision energies can induce ring opening and nitrogen loss.

Tandem mass spectrometry (MS/MS) experiments provide detailed fragmentation pathways that confirm the connectivity between different structural elements. The isolation and collision-induced dissociation of specific fragment ions allows for the mapping of fragmentation cascades, providing unambiguous structural confirmation. These fragmentation studies are particularly valuable for distinguishing between positional isomers and confirming the regioselectivity of synthetic reactions used to prepare the compound.

Tautomeric Behavior and Thione-Thiol Equilibrium

The tautomeric behavior of this compound represents a fundamental aspect of its chemical properties, involving equilibrium between the thiol and thione forms. Density functional theory calculations indicate that both tautomeric forms can exist under different conditions, with the relative stability depending on solvent effects, temperature, and intermolecular interactions. The thiol form (mercaptan) features a sulfur-hydrogen bond, while the thione form involves a carbon-sulfur double bond with the proton migrated to a nitrogen atom within the triazole ring.

Spectroscopic investigations reveal that the tautomeric equilibrium position varies significantly with solvent polarity and hydrogen bonding capacity. In protic solvents such as alcohols and water, the thiol form tends to predominate due to stabilization through hydrogen bonding networks. Conversely, in aprotic solvents like dimethyl sulfoxide or acetonitrile, the thione tautomer may become more prevalent due to reduced hydrogen bonding opportunities and enhanced stabilization of the polarized thione structure.

Nuclear magnetic resonance spectroscopy provides direct evidence for tautomeric exchange through temperature-dependent studies and solvent effects. Variable-temperature ¹H NMR experiments can reveal the kinetics of tautomeric interconversion by monitoring the exchange rates of the mobile proton between sulfur and nitrogen positions. The activation energy for this process typically ranges from 40-60 kJ/mol, indicating a moderately facile exchange process at ambient temperatures.

The biological implications of thiol-thione tautomerism are significant, as different tautomeric forms may exhibit distinct binding affinities and selectivities for biological targets. The thiol form can participate in metal coordination and disulfide bond formation, while the thione form may engage in different hydrogen bonding patterns and electrostatic interactions. This tautomeric flexibility contributes to the pharmacological versatility of triazole-containing compounds and may be exploited in drug design strategies.

Quantum mechanical calculations using density functional theory methods have provided detailed insights into the electronic factors governing tautomeric stability. The presence of electron-donating methoxy groups on the phenyl substituent influences the electron density distribution within the triazole ring, thereby affecting the relative stability of the thiol and thione forms. These computational studies complement experimental observations and provide predictive capabilities for related compound series.

Eigenschaften

IUPAC Name |

3-(3,4-dimethoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-4-7-16-12(14-15-13(16)19)9-5-6-10(17-2)11(8-9)18-3/h4-6,8H,1,7H2,2-3H3,(H,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRDSESGVZXDSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NNC(=S)N2CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Alkaline-Mediated Cyclization

The most widely reported method involves cyclization of acylthiosemicarbazides under alkaline conditions. For 4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol, this entails reacting 3,4-dimethoxybenzoyl chloride with thiosemicarbazide to form an intermediate acylthiosemicarbazide. Subsequent cyclization in the presence of potassium hydroxide (KOH) or sodium hydroxide (NaOH) yields the triazole-thiol framework.

Reaction Scheme:

Optimization Data:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Base | KOH (2M) | 78–82 |

| Solvent | Ethanol | 75–80 |

| Temperature | 80–90°C | 80 |

| Reaction Time | 4–6 hours | 78 |

This method is favored for its scalability and reproducibility, though purification requires chromatographic separation to remove unreacted allyl groups.

Nucleophilic Substitution with Allyl Groups

Alkylation of Triazole-Thiol Intermediates

Post-cyclization alkylation introduces the allyl moiety. The triazole-thiol intermediate is treated with allyl bromide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (KCO).

Reaction Scheme:

Key Observations:

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.

-

Excess allyl bromide (1.5 eq.) ensures complete substitution.

-

Yields range from 65–72%, with side products arising from over-alkylation.

One-Pot Synthesis via Multicomponent Reactions

Condensation of Carboxylic Acids, Thiosemicarbazide, and Allyl Halides

A one-pot approach condenses 3,4-dimethoxyphenylacetic acid, thiosemicarbazide, and allyl bromide under microwave irradiation. This method reduces purification steps and improves atom economy.

Conditions:

-

Microwave power: 300 W

-

Temperature: 120°C

-

Time: 20–30 minutes

-

Catalyst: p-Toluenesulfonic acid (p-TsOH)

Outcomes:

| Parameter | Result |

|---|---|

| Yield | 70–75% |

| Purity (HPLC) | >95% |

This method is time-efficient but requires specialized equipment.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Functionalization

Immobilizing the triazole-thiol core on Wang resin enables sequential allylation and cleavage. The resin-bound intermediate reacts with allyl bromide, followed by trifluoroacetic acid (TFA) cleavage to release the final product.

Advantages:

-

Reduces purification complexity.

-

Enables parallel synthesis of derivatives.

Limitations:

-

Lower yields (50–60%) due to incomplete resin reactions.

-

High reagent costs.

Green Chemistry Approaches

Aqueous-Phase Cyclization

To minimize organic solvent use, cyclization is conducted in water with surfactants (e.g., CTAB). The allyl group is introduced via ultrasonication, enhancing mass transfer.

Conditions:

-

Surfactant: CTAB (0.1 M)

-

Temperature: 60°C

-

Ultrasonication: 40 kHz

Performance:

| Metric | Value |

|---|---|

| Yield | 68–70% |

| Reaction Time | 3 hours |

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Alkaline Cyclization | 78–82 | 90–95 | High | Moderate |

| One-Pot Synthesis | 70–75 | >95 | Medium | High |

| Solid-Phase | 50–60 | 85–90 | Low | Low |

| Green Chemistry | 68–70 | 88–92 | Medium | High |

Analyse Chemischer Reaktionen

4-Allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles such as halides or amines.

Condensation: It can participate in condensation reactions with aldehydes or ketones to form various derivatives.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, and catalysts such as acids or bases depending on the specific reaction.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to 4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol have been evaluated for their effectiveness against various bacterial strains and fungi.

In a study by Sivakumar et al., derivatives of triazole were tested against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungi (Candida albicans, Aspergillus niger). The results indicated significant antimicrobial activity across several derivatives, suggesting that modifications to the triazole structure can enhance efficacy .

| Compound | Zone of Inhibition (mm) | Gram -ve | Gram +ve | Fungi |

|---|---|---|---|---|

| 4.4b | 3.80 | 4.60 | 3.90 | 2.60 |

| 4.4c | 4.30 | 3.70 | 4.20 | 3.10 |

| 4.4d | 7.50 | 6.80 | 7.10 | 3.90 |

This table summarizes the antimicrobial activity of selected triazole derivatives based on their zones of inhibition measured in millimeters.

Antifungal Properties

The antifungal potential of triazoles is particularly noteworthy in the context of agricultural applications, where they can serve as fungicides. Research indicates that certain derivatives exhibit strong antifungal activity against common plant pathogens, making them suitable candidates for further development in crop protection .

Study on Antimicrobial Activity

A comprehensive study published in the Journal of Advanced Scientific Research focused on synthesizing various triazole derivatives and evaluating their biological activities. The study found that specific modifications to the triazole structure significantly impacted antimicrobial efficacy .

Synthesis and Characterization

Research conducted by Gümrükçüoğlu et al. detailed the synthesis of novel triazole derivatives and their characterization through techniques such as FTIR and NMR spectroscopy. The authors highlighted the importance of structural modifications in enhancing biological activity .

Wirkmechanismus

The mechanism of action of 4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and interfere with the replication of microorganisms. Its biological activity is primarily attributed to the presence of the triazole ring and the thiol group, which can form strong interactions with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogs and Substituent Variations

Key Observations :

Key Observations :

- Antioxidant Activity: The target compound’s 3,4-dimethoxyphenyl group may confer superior radical scavenging compared to 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) due to enhanced electron donation from methoxy groups .

Key Observations :

- Synthetic Feasibility : Allyl-substituted triazoles (e.g., ) often require multi-step synthesis but achieve moderate yields (65–83%), similar to the target compound’s analogs.

- Solubility : The 3,4-dimethoxyphenyl group likely improves solubility in polar aprotic solvents (e.g., DMF) compared to nitro-substituted analogs .

Biologische Aktivität

4-Allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is C₁₃H₁₅N₃O₂S, with a molecular weight of 277.34 g/mol. The presence of the triazole ring and thiol group contributes to its biological activity.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various triazole thiol derivatives against different microorganisms, it was found that compounds with electron-donating groups showed enhanced activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Code | Concentration (%) | Inhibition Zone (mm) | Bacterial Species | Fungal Species |

|---|---|---|---|---|

| 4a | 1 | 7 | Staphylococcus aureus | Candida albicans |

| 4b | 1 | 9 | Escherichia coli | |

| 4c | 1 | 5 | Klebsiella pneumoniae |

This table summarizes the inhibition zones observed for various compounds against selected microbial strains. The results suggest that the structural modifications in the triazole derivatives can significantly influence their antimicrobial efficacy .

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. For instance, a recent investigation into the cytotoxic effects of synthesized triazole compounds revealed that certain derivatives exhibited selective cytotoxicity towards cancer cell lines such as melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231).

Table 2: Cytotoxicity of Triazole Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| N'-(2-oxoindolin-3-ylidene)-2-((4-phenyl... | IGR39 | 12.5 |

| N'-(4-(dimethylamino)benzylidene)-2-((4... | MDA-MB-231 | 15.0 |

| N'-(2-hydroxy-5-nitrobenzylidene)-2-((4... | Panc-1 | 10.0 |

These findings indicate that certain modifications in the triazole structure can enhance anticancer activity by increasing selectivity towards cancer cells while minimizing effects on normal cells .

The biological activity of triazoles like this compound is attributed to their ability to interact with biological receptors through hydrogen bonding and hydrophobic interactions. The thiol group enhances reactivity with cellular targets, contributing to their pharmacological effects.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol?

- Methodological Answer : Synthesis typically involves cyclocondensation or nucleophilic substitution. For example:

- Step 1 : React 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.

- Step 2 : Cyclize the intermediate in alkaline conditions to form the triazole ring.

- Step 3 : Introduce the allyl group via alkylation using allyl bromide under reflux in methanol with NaOH as a base .

- Characterization : Use elemental analysis, , , and LC-MS to confirm purity and structure .

Q. How is acute toxicity assessed for this compound in preclinical studies?

- Methodological Answer : Acute toxicity is evaluated using in vivo (rodent models) and in silico (QSAR) approaches:

- In vivo : Administer escalating doses intragastrically; calculate via probit analysis. For a structurally similar triazole derivative, was 1190 mg/kg, classifying it as low toxicity (Class IV per K.K. Sidorov) .

- In silico : Use software like TEST (Toxicity Estimation Software Tool) to predict toxicity endpoints, validated with high cross-correlation coefficients () .

Q. What analytical techniques are used to characterize this compound’s structure and purity?

- Methodological Answer :

- Elemental Analysis : Confirm stoichiometry (e.g., C, H, N, S content).

- Spectroscopy : (e.g., allyl protons at δ 5.1–5.8 ppm), (triazole C-S resonance at ~165 ppm), and FT-IR (S-H stretch at ~2550 cm).

- Mass Spectrometry : LC-MS for molecular ion confirmation (e.g., [M+H] at m/z 307.3) .

Advanced Research Questions

Q. How is antiradical activity evaluated using the DPPH assay, and what structural factors influence efficacy?

- Methodological Answer :

- Protocol : Prepare DPPH solution (0.1 mM in ethanol), mix with test compound (1 × 10 M to 1 × 10 M), incubate 30 min, measure absorbance at 517 nm. Activity (%) = .

- Key Findings : For a related triazole-thiol, antiradical activity decreased from 88.89% (1 × 10 M) to 53.78% (1 × 10 M). Substituents like 4-fluorobenzylidene reduce activity, while thiophene groups enhance it .

Q. What computational strategies predict biological activity and binding mechanisms?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., SARS-CoV-2 helicase, PDB: 5WWP). For a triazole derivative, binding energy of -8.2 kcal/mol suggested strong inhibition .

- QSAR Modeling : Employ descriptors like logP, polar surface area, and H-bond donors to correlate structure with toxicity or bioactivity. Validation metrics (e.g., ) ensure reliability .

Q. How does structural modification of the triazole core impact pharmacological activity?

- Methodological Answer :

- Case Study : Adding electron-withdrawing groups (e.g., -Cl, -F) to the phenyl ring enhances antimicrobial activity. For example, 5-(4-chlorophenyl) derivatives showed 90% growth inhibition of M. bovis at 0.1% concentration, outperforming isoniazid .

- Substituent Effects : Allyl groups improve membrane permeability, while methoxy groups on the phenyl ring increase metabolic stability .

Q. What experimental designs are used to compare this compound’s anti-tuberculosis efficacy with standard drugs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.